molecular formula C11H14N2O B3177130 2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine CAS No. 132187-16-7

2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine

Cat. No.: B3177130
CAS No.: 132187-16-7
M. Wt: 190.24 g/mol
InChI Key: OAQJLSASJWIYMU-UHFFFAOYSA-N
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Description

2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine is a chiral nitrogen-containing heterocyclic compound It is characterized by the presence of an oxazoline ring fused to a pyridine ring, with an isopropyl group attached to the oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with an isopropylamine derivative, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of chiral catalysts and enantioselective synthesis methods ensures the production of the desired enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and oxazoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it an effective ligand in catalytic processes. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]-5-(trifluoromethyl)pyridine: This compound has a similar structure but with a trifluoromethyl group, which can enhance its chemical stability and biological activity.

    Pyrrolidine Alkaloids: These compounds share the nitrogen-containing ring structure and exhibit a range of biological activities.

Uniqueness

2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine is unique due to its specific chiral configuration and the presence of both pyridine and oxazoline rings. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(2)10-7-14-11(13-10)9-5-3-4-6-12-9/h3-6,8,10H,7H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQJLSASJWIYMU-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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